molecular formula C8H8N4O2S3 B11535151 2,2'-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide

2,2'-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide

Cat. No.: B11535151
M. Wt: 288.4 g/mol
InChI Key: GBUPWISHNDJJJN-UHFFFAOYSA-N
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Description

2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is an organic compound characterized by the presence of a thiazole ring, a cyano group, and disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a nitrile and a thiol. For instance, 4-cyano-1,2-thiazole can be prepared by reacting 2-aminothiophenol with a nitrile under acidic conditions.

    Introduction of Disulfide Linkages: The disulfide bonds are introduced by oxidizing thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.

    Acetamide Functionalization: The final step involves the introduction of acetamide groups through an amidation reaction. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide linkages in 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the interactions between cyano groups and biological molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties

Industry

In the industrial sector, 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide involves its ability to undergo redox reactions and form stable complexes with various molecules. The disulfide bonds can be reduced to thiols, which can then interact with other thiol-containing molecules, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiacetamide: Lacks the cyano and thiazole groups, making it less versatile in terms of reactivity and applications.

    4-Cyano-1,2-thiazole: Contains the thiazole and cyano groups but lacks the disulfide linkages, limiting its ability to form redox-active complexes.

    Thiazole-2,5-dicarboxamide: Similar thiazole structure but different functional groups, leading to different chemical properties and applications.

Uniqueness

2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is unique due to the combination of its cyano group, thiazole ring, and disulfide linkages. This combination imparts a distinct set of chemical properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo multiple types of reactions and form stable complexes with other molecules sets it apart from similar compounds.

Properties

Molecular Formula

C8H8N4O2S3

Molecular Weight

288.4 g/mol

IUPAC Name

2-[[3-(2-amino-2-oxoethyl)sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C8H8N4O2S3/c9-1-4-7(15-2-5(10)13)12-17-8(4)16-3-6(11)14/h2-3H2,(H2,10,13)(H2,11,14)

InChI Key

GBUPWISHNDJJJN-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)SC1=C(C(=NS1)SCC(=O)N)C#N

Origin of Product

United States

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